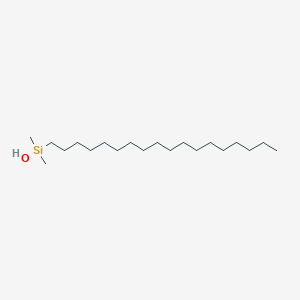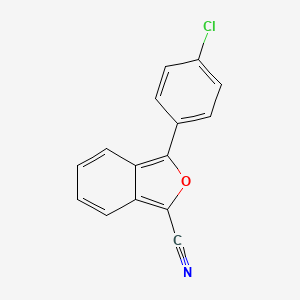
(1S,3R)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol
Descripción general
Descripción
(1S,3R)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol is a chiral organosilicon compound It features a cyclopentanol ring substituted with a tert-butyl(dimethyl)silyl group, which is a common protecting group in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol typically involves the protection of cyclopentanol using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
- Dissolve cyclopentanol in an anhydrous solvent such as dichloromethane.
- Add tert-butyl(dimethyl)silyl chloride and a base (e.g., imidazole).
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization or distillation to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3R)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to the corresponding cyclopentane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl(dimethyl)silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent under anhydrous conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides or alkoxides in the presence of a catalyst like tetrabutylammonium fluoride (TBAF).
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1S,3R)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,3R)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol depends on its specific application. In organic synthesis, the tert-butyl(dimethyl)silyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The compound can be selectively deprotected under mild conditions, allowing for further functionalization of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanol: The parent compound without the silyl protecting group.
tert-Butyl(dimethyl)silyl-protected alcohols: Other alcohols protected with the same silyl group, such as tert-butyl(dimethyl)silyl-protected ethanol or propanol.
Uniqueness
(1S,3R)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol is unique due to its chiral nature and the presence of the tert-butyl(dimethyl)silyl group. This combination provides both steric protection and the ability to undergo selective reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
183612-93-3 |
|---|---|
Fórmula molecular |
C11H24O2Si |
Peso molecular |
216.39 g/mol |
Nombre IUPAC |
(1S,3R)-3-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h9-10,12H,6-8H2,1-5H3/t9-,10+/m0/s1 |
Clave InChI |
NLXIOZRBFNUITF-VHSXEESVSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H]1CC[C@@H](C1)O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CCC(C1)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B8646854.png)






![3-Bromo-4-chloro-7-methylthieno[3,2-c]pyridine](/img/structure/B8646900.png)


![Tert-butyl 4-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B8646925.png)

